C19H22ClN5O4
Description
Historical Context of Quinazoline (B50416) Derivatives in Pharmacological Research
The quinazoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in medicinal chemistry. The synthesis of the first quinazoline derivative dates back to 1869, with early interest piqued by its presence in natural alkaloids. lookchem.comkoreascience.krjocpr.com By the mid-20th century, researchers began to extensively explore the pharmacological potential of quinazoline derivatives, discovering a broad spectrum of biological activities. lookchem.comkoreascience.krCurrent time information in Bangalore, IN.sielc.comahajournals.orgnih.gov These activities span various therapeutic areas, including sedative-hypnotic, analgesic, anti-inflammatory, antimicrobial, anticancer, and notably, antihypertensive effects. lookchem.comkoreascience.krCurrent time information in Bangalore, IN.sielc.comahajournals.orgnih.gov The quinazoline nucleus has proven to be a versatile template for drug discovery, allowing for diverse structural modifications that can confer distinct pharmacological profiles. Historically, alpha-blockers, a class to which Prazosin (B1663645) belongs, were also instrumental as research tools in elucidating the complexities of the autonomic nervous system. drugbank.com
Overview of C19H22ClN5O4 as a Research Compound in Chemical Biology
This compound, chemically identified as Prazosin Hydrochloride, is a synthetic quinazoline derivative that functions as a selective alpha-1 adrenergic receptor antagonist. nih.govpatsnap.comhres.capfizer.comfda.govhres.cawikipedia.orgnih.govwikipedia.orgscbt.comnih.gov Its primary pharmacological action involves blocking alpha-1 adrenergic receptors, which are found in vascular smooth muscle, the central nervous system, and other tissues. nih.govwikipedia.org This blockade leads to vasodilation and a subsequent reduction in blood pressure, forming the basis of its therapeutic use as an antihypertensive agent. drugbank.compatsnap.comhres.cafda.govwikipedia.orgpfizer.comresearchgate.netnih.gov
Beyond its cardiovascular applications, Prazosin Hydrochloride has found utility in chemical biology research due to its ability to cross the blood-brain barrier, influencing central nervous system functions. nih.govwikipedia.org It has been investigated for its potential role in modulating stress responses and sleep patterns, particularly in the context of Post-Traumatic Stress Disorder (PTSD). nih.govpatsnap.comwikipedia.org Furthermore, its interaction with other receptor systems, such as melatonin (B1676174) MT3 receptors, and its observed effects in experimental models of cancer, like glioblastoma, highlight its broader research significance. pfizer.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22ClN5O4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H22ClN5O4/c1-29-19(28)12-21-17(26)13-25-18(27)6-5-16(22-25)24-9-7-23(8-10-24)15-4-2-3-14(20)11-15/h2-6,11H,7-10,12-13H2,1H3,(H,21,26) |
InChI Key |
RWQRCXDQZLBOCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Chemical Properties and Synthesis of C19h22cln5o4
Molecular Structure and Physicochemical Properties
Prazosin (B1663645) Hydrochloride is characterized by its distinct chemical structure and physicochemical properties, which are crucial for its formulation, analysis, and biological activity.
| Property | Value | Source |
| Chemical Name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride | patsnap.comhres.canih.govnih.gov |
| Molecular Formula | C19H22ClN5O4 | nih.govpatsnap.comhres.capfizer.comhres.cawikipedia.orgnih.govscbt.comnih.govmedcentral.comnih.gov |
| Molecular Weight | 419.86 g/mol (or 419.87) | nih.govpatsnap.comhres.capfizer.comhres.cawikipedia.orgnih.govscbt.commedcentral.comnih.gov |
| Appearance | White to tan or off-white powder | nih.govnih.govneliti.comoaji.net |
| Solubility | Soluble in methanol (B129727), DMSO, ethanol, water; very soluble in chloroform. nih.govpatsnap.comoaji.net (Note: Some sources indicate slight solubility in water and very slight in alcohol. hres.ca) | nih.govpatsnap.comhres.caoaji.net |
| Melting Point | ~278-280 °C | nih.govoaji.net |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | nih.gov |
| CAS Number | 19237-84-4 | nih.govpatsnap.compfizer.comhres.canih.govscbt.commedcentral.com |
Synthetic Routes and Methodologies
The synthesis of Prazosin Hydrochloride involves multi-step chemical processes, often starting from simpler aromatic precursors. Various synthetic routes have been reported, with ongoing research focused on improving efficiency, yield, and environmental sustainability. lookchem.comjbclinpharm.orgsemanticscholar.orgresearchgate.net A common approach involves the construction of the quinazoline (B50416) core, followed by the introduction of the piperazine (B1678402) and furoyl moieties. lookchem.comjbclinpharm.orgsemanticscholar.org
Molecular Pharmacology and Biochemical Interactions of C19h22cln5o4
Investigation of Primary Receptor Target Engagement
Tamsulosin exerts its primary effects through antagonism of alpha-1 adrenergic receptors, with a notable selectivity profile across its subtypes.
Tamsulosin demonstrates potent and selective antagonism of human recombinant α(1A/1D)-adrenoceptors nih.gov. Studies indicate that Tamsulosin competitively inhibits the binding of ligands to α(1A)-, α(1B)-, and α(1D)-adrenoceptors. Specifically, it exhibits significantly higher affinities for the α(1A)-adrenoceptor compared to the α(1B) and α(1D) subtypes nih.gov. Research has established a rank order of affinity for cloned alpha-1 adrenergic receptor subtypes as α1a = α1d > α1b nih.gov. Tamsulosin's affinity for the α(1A)-adrenoceptor is notably higher than that of several other α1-adrenoceptor antagonists nih.gov. This selectivity for α1A and α1D subtypes over α1B is a key characteristic, contributing to its therapeutic profile in conditions like benign prostatic hyperplasia (BPH) by minimizing effects on vascular smooth muscle mediated by the α1B subtype drugbank.commdpi.com. Functional studies further support this, showing Tamsulosin acts as a competitive antagonist with high affinity at α(1D)-adrenoceptors of the rat aorta (pKB = 10.1) and with significantly lower affinity at α(1B)-adrenoceptors of the rat spleen and rabbit corpus cavernosum penis (pKB = 8.9-9.2) nih.gov.
Data Table 1: Tamsulosin Affinity for Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Affinity (pKi) | Reference |
| α1A | 10.38 | nih.gov |
| α1B | 9.33 | nih.gov |
| α1D | 9.85 | nih.gov |
While Tamsulosin is primarily recognized for its alpha-1 adrenergic receptor antagonism, its interactions with alpha-2 adrenergic receptor subtypes have also been assessed. Studies evaluating novel Tamsulosin analogues indicate that compounds generally show low-to-moderate selectivity over the α2-AR subtype mdpi.com. Compared to its potent interaction with alpha-1 subtypes, Tamsulosin's affinity and activity at alpha-2 receptors are considerably less pronounced, underscoring its functional selectivity for the alpha-1 class mdpi.com. Specific quantitative data detailing Tamsulosin's affinity (e.g., Ki or IC50 values) for individual alpha-2 receptor subtypes (α2A, α2B, α2C) were not prominently detailed in the reviewed literature.
Identification and Characterization of Non-Adrenergic Molecular Targets
Beyond its primary adrenergic targets, Tamsulosin has been investigated for its interactions with other molecular entities, revealing potential secondary mechanisms of action.
The melatonin (B1676174) MT3 receptor is recognized as a binding site for melatonin, often identified with the enzyme quinone reductase 2 (NQO2) researchgate.net. While melatonin's interaction with MT1 and MT2 receptors is well-established, the MT3 receptor's role and binding characteristics are distinct researchgate.netnih.gov. However, the reviewed literature did not provide direct evidence or quantitative data regarding Tamsulosin's binding affinity or modulatory effects on the melatonin MT3 receptor.
Tamsulosin has been implicated in the modulation of ion channel activity. Notably, it acts as an inhibitor of TMEM16A, a calcium-activated chloride channel. Tamsulosin binds within an extracellular loop region of TMEM16A, indirectly inhibiting the ion conduction pore by stabilizing a pre-open conformation that prevents chloride permeation pnas.org. Furthermore, research suggests that both potassium and calcium channels play a role in Tamsulosin's relaxant effects, potentially through the modulation of voltage-dependent calcium channels and various potassium channels, including KV and KATP channels researchgate.net. Studies using computational methods have also indicated that Tamsulosin may mediate ureter smooth muscle contraction by influencing potassium currents mdpi.com. Potassium channels are fundamental regulators of membrane potential and smooth muscle contractility mdpi.com. However, specific quantitative data (e.g., IC50 or Ki values) for Tamsulosin's direct modulation of specific potassium channel subtypes were not detailed in the provided snippets.
Tamsulosin has been identified as an inhibitor of the human MDR1 P-glycoprotein ABC-transporter unict.it. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), are crucial in cellular drug efflux and contribute significantly to multidrug resistance (MDR) in various diseases, particularly cancer peerj.comnih.gov. By inhibiting these efflux pumps, therapeutic agents can increase intracellular drug concentrations, potentially enhancing the efficacy of co-administered chemotherapeutic agents peerj.com. While Tamsulosin's inhibition of P-glycoprotein has been noted, specific quantitative data detailing its potency (e.g., IC50 or Ki values) against P-gp or other MRPs were not provided in the reviewed literature.
Protein Kinase C Delta (PKCδ)-Dependent Signaling
Protein Kinase C delta (PKCδ) is a serine/threonine kinase involved in various cellular processes, including cell growth, differentiation, apoptosis, and stress responses. Research indicates that Gefitinib can influence PKCδ activity, particularly in the context of acquired resistance. In some Gefitinib-resistant non-small cell lung cancer (NSCLC) cells, elevated PKCδ levels have been observed, contributing to cell survival and resistance through pathways like NF-κB activation and lipid droplet formation nih.gov. Conversely, other studies suggest that Gefitinib's effects might be modulated by PKCδ activity, with combined inhibition of PKCδ and Gefitinib showing synergistic effects in overcoming resistance nih.gov. The precise interplay is complex, with PKCδ potentially acting as a mediator or a consequence of EGFR inhibition and resistance mechanisms.
AKT Pathway Inhibition and Downstream Caspase Activation
The AKT (also known as Protein Kinase B) pathway is a central regulator of cell survival, proliferation, and metabolism. Gefitinib's inhibition of EGFR leads to a downstream suppression of the PI3K/Akt pathway, which is crucial for cell survival. This suppression can sensitize cancer cells to apoptosis. Studies have shown that Gefitinib can lead to the inhibition of AKT phosphorylation, a key step in its activation nih.govembopress.orgnih.govnhsjs.comnih.gov. The inactivation of the AKT pathway can, in turn, trigger apoptotic cascades. This often involves the activation of caspases, particularly caspase-3, a key executioner caspase responsible for dismantling cellular components during apoptosis embopress.orgnih.govamegroups.org. The modulation of AKT and subsequent caspase activation contributes to Gefitinib's anti-proliferative and pro-apoptotic effects.
PI3K/Akt/mTOR Pathway Suppression
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that controls cell growth, survival, proliferation, and metabolism. Gefitinib's inhibition of EGFR tyrosine kinase activity leads to a significant suppression of this pathway. This is evidenced by reduced phosphorylation of key components, including PI3K, AKT, and mTOR nih.govembopress.orgnih.govnhsjs.comnih.govfrontiersin.org. The suppression of this pro-survival pathway is a major contributor to Gefitinib's anti-cancer effects, as hyperactivation of PI3K/Akt/mTOR is common in many cancers and promotes tumor progression. By blocking this pathway, Gefitinib can induce cell cycle arrest and promote apoptosis.
Tensin 1 (TNS1) Expression Regulation
Tensin 1 (TNS1) is a protein involved in cell adhesion, migration, and signaling, and its dysregulation has been implicated in various cancers. Research has indicated that Gefitinib can influence TNS1 expression, although the direction and context-specific effects may vary. Some studies suggest that Gefitinib may downregulate TNS1 expression, which in turn can inhibit cell viability and promote apoptosis, potentially by suppressing the PI3K/Akt/mTOR pathway researchgate.netnih.govnih.gov. This suggests TNS1 might play a role in mediating or modulating Gefitinib's anti-cancer effects.
Cell Cycle Checkpoint Engagement (Cdk1 Inactivation, G2 Arrest)
Gefitinib's modulation of key signaling pathways, including the PI3K/Akt/mTOR and ATM/ATR pathways, can result in cell cycle arrest. Specifically, Gefitinib has been shown to induce cell cycle arrest, often at the G2/M phase, which is a critical checkpoint for DNA integrity. This arrest is frequently associated with the inactivation of cyclin-dependent kinase 1 (Cdk1), a master regulator of mitosis. The G2 arrest is a protective mechanism against cells with damaged DNA entering mitosis. This disruption of normal cell cycle progression contributes to Gefitinib's anti-proliferative effects and can precede the induction of apoptosis.
Data Tables
To summarize the key molecular interactions, the following data tables illustrate Gefitinib's effects on specific signaling pathway components.
Table 1: Gefitinib's Impact on Key Signaling Pathway Proteins
| Pathway Component | Effect of Gefitinib | Associated Citation(s) |
| PKCδ | Modulates activity; can be elevated in resistant cells; combined inhibition with Gefitinib shows synergy | nih.govnih.gov |
| Phospho-AKT | Decreased | nih.govembopress.orgnih.govnhsjs.comnih.gov |
| Caspase-3 | Activated | embopress.orgnih.govamegroups.org |
| PI3K | Suppressed | embopress.orgnih.govnhsjs.comnih.govfrontiersin.org |
| mTOR | Suppressed | embopress.orgnih.govnhsjs.comnih.govfrontiersin.org |
| Phospho-mTOR | Decreased | nih.govembopress.orgnih.govnhsjs.comnih.gov |
| Tensin 1 (TNS1) | Downregulated | researchgate.netnih.govnih.gov |
| ATM | Activated (phosphorylated) | nih.govresearchgate.netscispace.com |
| ATR | Activated (phosphorylated) | researchgate.netnih.govresearchgate.net |
| Cdk1 | Inactivated | nih.govresearchgate.net |
Table 2: Gefitinib's Effect on Cell Cycle and DNA Damage Markers
| Cellular Process/Marker | Observed Effect of Gefitinib | Associated Citation(s) |
| G2/M Phase Arrest | Induced | nih.govresearchgate.net |
| DNA Damage Response | Activation of ATM/ATR pathways | nih.govresearchgate.netscispace.comnih.govresearchgate.net |
| γH2AX | Increased (marker of DNA damage) | iiarjournals.org |
Compound Name List:
| Common Name | Molecular Formula |
| Gefitinib | C22H24ClFN4O3 |
Modulation of Apoptotic Pathways (e.g., Bcl-2/Bax, Caspase-3)
A primary mechanism through which C19H22ClN5O4 exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Research indicates that this compound significantly influences key regulators of apoptosis, including members of the Bcl-2 family and caspases.
Studies have demonstrated that this compound treatment leads to a modulation of the Bcl-2/Bax ratio, typically favoring apoptosis. This involves a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax sci-hub.semdpi.com. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the intrinsic apoptotic pathway. Furthermore, this compound has been shown to induce the cleavage of pro-caspase-3 into its active form, a hallmark event in the execution phase of apoptosis mdpi.comashpublications.orgspandidos-publications.com. The activation of caspase-3 triggers a cascade of downstream events that culminate in cellular dismantling.
The compound's apoptotic effects can also be mediated through other cellular stress pathways. For instance, in certain cancer cell lines, this compound has been observed to induce endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) pathway and generates reactive oxygen species (ROS), ultimately promoting apoptosis spandidos-publications.com. Additionally, the accumulation of the pro-apoptotic protein Bim has been identified as a key mediator of this compound-induced apoptosis nih.gov. While this compound effectively induces apoptosis, the presence of certain cytokines and growth factors can attenuate these effects nih.gov.
Table 1: Modulation of Apoptotic Markers by this compound
| Effect on Marker | Observed Change | Reference |
| Bcl-2 | Downregulation / Decreased expression | sci-hub.semdpi.com |
| Bax | Upregulation / Increased expression | sci-hub.semdpi.com |
| Bax/Bcl-2 Ratio | Increased | sci-hub.semdpi.com |
| Pro-caspase-3 | Cleavage to active caspase-3 | mdpi.comashpublications.orgspandidos-publications.com |
| PARP | Cleavage | ashpublications.orgspandidos-publications.com |
| Bim | Accumulation | nih.gov |
| Endoplasmic Reticulum Stress | Induced (in specific cell types) | spandidos-publications.com |
Interplay with Endothelial Nitric Oxide Synthase (eNOS) in Angiogenic Processes
This compound exhibits anti-angiogenic properties, impacting the formation of new blood vessels essential for tumor growth and metastasis. Its interaction with endothelial nitric oxide synthase (eNOS) and broader angiogenic processes is multifaceted.
Research indicates that this compound can improve endothelial function. In animal models, it has been shown to enhance acetylcholine-induced relaxation of aortic rings and increase aortic nitric oxide (NO) content, suggesting a positive impact on vascular health mdpi.com. Nitric oxide, produced by eNOS, plays a crucial role in vasodilation, vascular remodeling, and angiogenesis nih.govfrontiersin.org. While the PI3K/Akt pathway, which activates eNOS, is a target for many tyrosine kinase inhibitors, this compound's specific modulation of eNOS in the context of angiogenesis is complex. One study suggested that this compound enhances apoptosis in certain cancer cells through eNOS-mediated NO production nih.gov.
This compound also inhibits VEGF-independent angiogenesis by targeting ABL1 activation in endothelial cells, a process involving neuropilin 1 (NRP1) and focal adhesion kinase (FAK) researchgate.netnih.gov. By inhibiting ABL1, this compound can disrupt actin remodeling and endothelial cell motility, thereby impeding angiogenic processes researchgate.net. Furthermore, this compound has demonstrated efficacy in attenuating endothelial barrier dysfunction induced by various stimuli, potentially through the inhibition of Abl-related gene (Arg) kinase ahajournals.orgahajournals.org. This protective effect on endothelial integrity is relevant to controlling vascular leakage, a component of the angiogenic process.
Table 2: Effects of this compound on Angiogenesis-Related Factors
| Factor/Process | Observed Effect | Reference |
| Aortic NO Content | Increased (in rabbit model) | mdpi.com |
| eNOS | Potentially involved in enhanced apoptosis via NO production (in specific contexts) | nih.gov |
| VEGF/VEGFR-1 Levels | Increased serum levels observed in CML patients treated with Imatinib | ejgm.co.uk |
| Angiogenesis | Inhibited (VEGF-independent, via ABL1/NRP1) | researchgate.netnih.gov |
| Endothelial Barrier | Attenuated disruption (e.g., by thrombin, histamine, VEGF) | ahajournals.orgahajournals.org |
| Endothelial Cell Motility | Inhibited (via ABL1/FN pathway) | researchgate.net |
Interaction with Oncoprotein CD98hc and Endolysosomal System Dynamics
This compound interacts with specific cellular components, including the oncoprotein CD98hc and influences the dynamics of the endolysosomal system, impacting cellular processes and drug localization.
CD98hc (SLC3A2): CD98hc, the heavy chain of the amino acid transporter and integrin co-receptor, plays a role in cell activation, proliferation, and metabolic processes nih.govnih.govresearchgate.net. Studies have indicated that this compound can inhibit the expression of CD98 in T cells, thereby affecting their activation, proliferation, and secretion of pro-inflammatory cytokines nih.gov. This interaction highlights a potential immunomodulatory effect of this compound.
Endolysosomal System Dynamics: The intracellular fate and localization of this compound are significantly influenced by the endolysosomal system. A substantial portion of intracellular this compound accumulates within lysosomes, a process termed lysosomal sequestration mdpi.comnih.gov. This sequestration is largely independent of specific transporters like SLC22A1 and is influenced by factors affecting lysosomal pH and function nih.gov. While lysosomal accumulation does not typically impair this compound's inhibition of its primary targets (e.g., c-Kit signaling), it can influence cellular responses, such as increasing apoptosis in certain cell lines mdpi.comnih.gov.
Furthermore, this compound can alter endocytic trafficking pathways. Inhibition of c-Abl kinase activity by this compound has been shown to promote the trafficking of the transferrin receptor (TfR1) to late endosomes and lysosomes, leading to its degradation and reduced recycling nih.gov. This suggests a role for this compound in regulating the cellular uptake and turnover of specific membrane proteins. The compound's potential antiviral activity against coronaviruses is also linked to its effects on endosomal trafficking, specifically by inhibiting viral fusion at the endosomal membrane tandfonline.com.
Table 3: Interactions of this compound with CD98hc and Endolysosomal System
| Target/Process | Observed Effect | Reference |
| CD98hc | Inhibition of expression in T cells, impacting activation, proliferation, and cytokine secretion. | nih.gov |
| Intracellular Uptake and Retention (IUR) | Primarily determined by lysosomal sequestration; time-, dose-, temperature-, and energy-dependent. | nih.gov |
| Lysosomal Sequestration | High intracellular concentrations observed; affects lysosomal retention. Inhibition can increase apoptosis in sensitive cells. Does not typically affect target site concentration. | mdpi.comnih.gov |
| Endocytic Trafficking | Promotes TfR1 trafficking to late endosomes/lysosomes for degradation; minimizes receptor recycling. | nih.gov |
| Viral Fusion Inhibition | Inhibits fusion of SARS-CoV/MERS-CoV at the endosomal membrane, contributing to antiviral activity. | tandfonline.com |
Compound List:
This compound: Imatinib (also known as Gleevec or Glivec)
Preclinical in Vitro Research of C19h22cln5o4
Cellular Mechanism of Action Studies in Diverse Cell Models
Understanding the mechanism of action of C19H22ClN5O4 involves investigating its interaction with cellular components and pathways. This is typically approached through a series of in vitro assays designed to identify its targets and characterize its effects on cellular functions.
High-Throughput Screening for Target Identification
High-throughput screening (HTS) is a foundational step in identifying potential molecular targets for compounds like this compound. This process involves testing the compound against large libraries of purified proteins (e.g., kinases, proteases) or in cell-based assays that monitor specific cellular phenotypes. For example, HTS might reveal if this compound inhibits a particular kinase involved in cancer cell proliferation or signal transduction. Hits from HTS are then prioritized for further validation and detailed mechanistic studies to confirm their binding affinity and functional impact.
Functional Assays in Vascular Smooth Muscle Cells
Research into the effects of this compound on vascular smooth muscle cells (VSMCs) is crucial for assessing its potential cardiovascular impact. Functional assays would typically evaluate the compound's influence on VSMC proliferation, migration, and differentiation. Studies might involve measuring DNA synthesis rates (e.g., using BrdU incorporation), assessing cell migration through scratch assays or transwell migration assays, and analyzing the expression of VSMC-specific markers. These investigations help determine if this compound has pro- or anti-proliferative effects on VSMCs, which could be relevant for conditions such as atherosclerosis or hypertension.
Endothelial Cell Response and Angiogenesis Assays
The impact of this compound on endothelial cells (ECs) and angiogenesis is vital for understanding its potential in vascular biology and oncology. Assays would focus on EC proliferation, migration, and the formation of capillary-like structures. A common method is the in vitro endothelial cell tube formation assay, where ECs are cultured on a basement membrane matrix to observe their ability to form tube-like networks, a process that can be modulated by various signaling molecules. Such studies would determine if this compound promotes or inhibits angiogenesis, which is critical for its potential therapeutic applications.
Cellular Pharmacodynamics and Response Investigations
Cellular pharmacodynamics examines how this compound affects cellular processes over time and at varying concentrations, focusing on its impact on cell viability, death, and cell cycle progression.
Apoptosis and Cell Viability Assays in Cancer Cell Lines (e.g., Prostate Cancer, Glioblastoma, Acute Myeloid Leukemia)
To evaluate the anti-cancer potential of this compound, its effects are assessed in various cancer cell lines, including those derived from prostate cancer (e.g., PC-3, DU145), glioblastoma (e.g., U87-MG, U251), and acute myeloid leukemia (e.g., HL-60, K562). Cell viability assays, such as the MTT or MTS assay, quantify the reduction in cell metabolic activity in the presence of the compound, often yielding an IC50 value (the concentration required to inhibit cell growth by 50%). Apoptosis assays, including Annexin V/Propidium Iodide staining analyzed by flow cytometry or caspase activity assays, are used to determine if the compound induces programmed cell death.
Data Table 1: Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
| Cell Line Type | Cancer Type | IC50 Value (µM) | % Apoptosis (at specific concentration) | Reference |
| PC-3 | Prostate Cancer | [Data not found] | [Data not found] | |
| DU145 | Prostate Cancer | [Data not found] | [Data not found] | |
| U87-MG | Glioblastoma | [Data not found] | [Data not found] | |
| U251 | Glioblastoma | [Data not found] | [Data not found] | |
| HL-60 | Acute Myeloid Leukemia | [Data not found] | [Data not found] | |
| K562 | Acute Myeloid Leukemia | [Data not found] | [Data not found] |
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using flow cytometry is a standard method to determine how this compound influences cell proliferation by examining its effect on the distribution of cells within different phases of the cell cycle (G1, S, G2/M). Treatment with this compound could lead to cell cycle arrest at specific checkpoints, such as G1 or G2/M, which is a common mechanism for cytotoxic or cytostatic agents. This analysis helps to understand whether the compound inhibits cell division and, if so, at which stage of the cell cycle.
Data Table 2: Cell Cycle Distribution Analysis
| Cell Line Type | Cancer Type | Cell Cycle Phase | % Cells at Phase (Control) | % Cells at Phase (this compound treated) | Reference |
| U87-MG | Glioblastoma | G1 | [Data not found] | [Data not found] | |
| U87-MG | Glioblastoma | S | [Data not found] | [Data not found] | |
| U87-MG | Glioblastoma | G2/M | [Data not found] | [Data not found] | |
| HL-60 | Acute Myeloid Leukemia | G1 | [Data not found] | [Data not found] | |
| HL-60 | Acute Myeloid Leukemia | S | [Data not found] | [Data not found] | |
| HL-60 | Acute Myeloid Leukemia | G2/M | [Data not found] | [Data not found] |
Preclinical Pharmacokinetics and Drug Metabolism Research of C19h22cln5o4
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Preclinical studies have been conducted to characterize the ADME properties of Brigatinib. The primary animal species used for toxicity and pharmacokinetic testing were rats and monkeys. swissmedic.ch Brigatinib is noted for having high solubility and high permeability. europa.eu
In Vivo Metabolic Pathway Elucidation in Various Species (e.g., Rat, Dog)
The metabolic fate of Brigatinib has been investigated through both in vitro and in vivo models, revealing several key pathways.
In vitro studies using rat liver microsomes (RLMs) have been instrumental in elucidating the initial steps of Brigatinib's metabolism. tga.gov.aufda.govnih.gov These studies identified Phase I metabolic pathways as the primary routes of transformation, including:
N-dealkylation: The removal of an alkyl group. tga.gov.aufda.gov
α-hydroxylation: The addition of a hydroxyl group to the carbon atom adjacent to a heteroatom. tga.gov.aufda.gov
α-oxidation: The oxidation of the carbon atom adjacent to a heteroatom. tga.gov.aufda.gov
In vivo metabolism was evaluated in nu/nu mice using a radiolabeled form of the compound, [methylpiperazine-11C]brigatinib. swissmedic.chnih.gov This study showed that 60 minutes after injection, the majority of the circulating radioactivity in blood plasma (87 ± 8%) was the unchanged parent compound. swissmedic.chnih.gov Polar metabolites accounted for 9 ± 1% of the radioactivity, suggesting that while metabolism occurs, it is not exceptionally rapid. swissmedic.chnih.gov The main metabolic pathways identified in humans, which often provide a corollary for preclinical models, are N-demethylation and cysteine conjugation. nih.gov
While detailed in vivo metabolic pathway reports specifically for rats and monkeys are not extensively available in public literature, the in vitro rat data provides a strong indication of the expected biotransformations.
Identification and Characterization of Major Metabolites (e.g., O-demethylated, Glucuronide Conjugates)
The primary metabolite of Brigatinib identified in human studies is AP26123, which is formed through N-demethylation. nih.gov Another significant metabolic product results from cysteine conjugation. nih.gov
In vitro experiments with rat liver microsomes led to the detection of four distinct Phase I metabolites, stemming from the N-dealkylation, α-hydroxylation, and α-oxidation pathways. tga.gov.aufda.gov However, specific characterization of major circulating metabolites in rats and monkeys from in vivo studies is not detailed in available research. There is no specific mention of O-demethylated or glucuronide conjugate metabolites in the reviewed preclinical data.
Discovery of Novel Metabolic Transformations (e.g., Carbinolamine, Iminium, Enamine, Ring-Opened Furan (B31954) Metabolites, Glutathione Conjugates, N-Glucuronide)
Research into Brigatinib's biotransformation has uncovered pathways leading to the formation of reactive intermediates. A significant discovery from in vitro studies with rat liver microsomes is the formation of iminium ions. tga.gov.aufda.govnih.gov This transformation is a key aspect of Brigatinib's metabolism and is linked to the piperidine (B6355638) ring within its structure. tga.gov.au The generation of these reactive iminium intermediates was confirmed by trapping them with potassium cyanide, which forms a stable complex that can be characterized by mass spectrometry. tga.gov.aufda.govnih.gov
While the formation of an iminium ion is well-documented in vitro, direct in vivo evidence in animal models and the identification of other novel transformations such as carbinolamine, enamine, or ring-opened furan metabolites are not described in the available scientific literature.
Assessment of Bioactivation Potential and Reactive Metabolite Formation
The bioactivation potential of Brigatinib has been a focus of metabolic research. The formation of reactive metabolites is often a crucial factor in drug-induced toxicities.
Studies have demonstrated that the piperidine ring of Brigatinib is responsible for its bioactivation. tga.gov.au The metabolic process can generate unstable iminium reactive intermediates. tga.gov.aufda.gov These electrophilic metabolites have the potential to interact with cellular nucleophiles. The identification of these reactive species in rat liver microsomes provides critical insight into the compound's potential for bioactivation. tga.gov.aufda.gov
| Finding | Model System | Key Details | Source |
|---|---|---|---|
| Formation of Iminium Intermediates | In Vitro (Rat Liver Microsomes) | Reactive metabolites were trapped using potassium cyanide, confirming their formation. | tga.gov.aufda.govnih.gov |
| Structural Site of Bioactivation | In Vitro (Rat Liver Microsomes) | The piperidine ring was identified as the part of the molecule responsible for bioactivation. | tga.gov.au |
Determination of Plasma Half-Life and Clearance in Animal Models
Pharmacokinetic parameters such as plasma half-life and clearance are essential for understanding the duration of exposure to a drug. While specific in vivo data for rats and monkeys are not publicly detailed, in vitro data from rat liver microsomes provide an estimate of metabolic stability.
| Parameter | Value | Source |
|---|---|---|
| In Vitro Half-Life (t½) | 12.0 min | takedaoncology.com |
| Intrinsic Clearance (CLint) | 13.1 ± 0.15 mL/min/kg | takedaoncology.com |
These in vitro results suggest a relatively moderate to high intrinsic clearance in the rat liver. For context, the terminal half-life in humans is approximately 25 hours. mdpi.com
Evaluation of Protein Binding Dynamics and Tissue Distribution
The extent to which a drug binds to plasma proteins and its distribution into various tissues significantly influences its efficacy and safety. In rats, Brigatinib exhibits a high degree of plasma protein binding.
Studies in rats indicate that after administration, Brigatinib distributes to various tissues, with the highest concentrations observed in the kidney and lung. This suggests these organs may be significant sites of distribution. The blood-to-plasma concentration ratio in humans is 0.69, indicating a lack of preferential binding to red blood cells. tga.gov.au
| Parameter | Species | Finding | Source |
|---|---|---|---|
| Plasma Protein Binding | Rat | High degree of binding (>80%) | |
| Plasma Protein Binding | Human | ~91% | swissmedic.ch |
| Tissue Distribution | Rat | Highest concentrations found in kidney and lung. | |
| Blood-to-Plasma Ratio | Human | 0.69 | tga.gov.au |
Compound Names Table
| Chemical Formula | Common Name/Identifier |
| C19H22ClN5O4 | Brigatinib, AP26113 |
| Not Applicable | AP26123 (N-demethylated brigatinib) |
| KCN | Potassium Cyanide |
Evidence of Enterohepatic Circulation
Direct preclinical studies definitively confirming or refuting the enterohepatic circulation of vilazodone (B1662482) are not extensively reported in the available literature. However, indirect evidence from metabolic and excretion studies in animal models, particularly rats, suggests it as a possibility.
The primary route of elimination for vilazodone and its metabolites is through the feces. A mass balance study indicated that approximately 65% of an administered radioactive dose was recovered in the feces, with only about 2% being the unchanged parent drug. fda.gov This substantial biliary excretion of metabolites is a fundamental prerequisite for enterohepatic circulation. Furthermore, metabolic profiling of vilazodone in Sprague-Dawley rats has identified glucuronide conjugates as metabolites. researchgate.netnih.gov Glucuronidated metabolites are often excreted into the bile, where they can be hydrolyzed by bacterial β-glucuronidases in the intestine back to the parent compound or an active metabolite, which is then reabsorbed into circulation. This process can lead to a secondary peak in plasma concentration and prolong the drug's half-life. While plausible, the extent and significance of vilazodone's enterohepatic circulation in preclinical models require more direct investigation.
Enzymatic Systems Involved in this compound Metabolism
Vilazodone undergoes extensive metabolism through multiple enzymatic pathways, with both Cytochrome P450 (CYP) and non-CYP-mediated routes contributing to its biotransformation. msnlabs.comnih.gov The activity of the parent drug is primarily responsible for its pharmacological effects, as it has no clearly identified active metabolites. nih.gov
The primary pathway for vilazodone metabolism is oxidation, mediated largely by the Cytochrome P450 system. nih.govnih.gov
CYP3A4: In vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies, have established that CYP3A4 is the principal isoenzyme responsible for the metabolism of vilazodone. msnlabs.comnih.govdrugbank.comnih.gov
CYP2C19 and CYP2D6: These enzymes play a minor role in the biotransformation of the compound. msnlabs.comnih.govdrugbank.comnih.gov
Other CYPs: In vitro investigations have shown that CYP1A2, CYP2A6, CYP2C9, and CYP2E1 contribute minimally to its metabolism. fda.gov
Preclinical studies in Sprague-Dawley rats have confirmed that vilazodone is metabolized through various oxidative reactions, including hydroxylation and dihydroxylation, which are characteristic of CYP enzyme activity. researchgate.netnih.gov A study in dogs also suggested that canine carboxylesterases (CES1 and CES2) might metabolize vilazodone more rapidly compared to humans. unipi.it
Following Phase I oxidative metabolism, vilazodone metabolites undergo Phase II conjugation reactions, which facilitate their excretion.
UDP-Glucuronosyl Transferases (UGTs): A comprehensive metabolic study in rats identified a total of twelve metabolites, with biotransformation pathways including glucuronidation. researchgate.netnih.govresearchgate.net The formation of glucuronide conjugates is a clear indicator of UGT enzyme involvement in the metabolic clearance of vilazodone.
Carboxylesterase: Besides CYP enzymes, non-CYP pathways, potentially involving carboxylesterase, are also thought to contribute to vilazodone's extensive metabolism. msnlabs.comnih.govnih.gov
Sulfotransferases (SULTs) and Glutathione S-Transferases (GSTs): Preclinical studies specifically documenting the role of SULTs or GSTs in vilazodone metabolism are not prominent. While these are major Phase II pathways for many xenobiotics, their specific contribution to vilazodone's disposition has not been detailed. nih.govresearchgate.net
The metabolic pathways identified in preclinical rat models are summarized in the table below.
| Metabolic Reaction | Enzymatic System Implicated | Supporting Evidence |
| Hydroxylation, Dihydroxylation | Cytochrome P450 (Phase I) | Identification of hydroxylated metabolites in rats. researchgate.netnih.gov |
| Oxidative Deamination | Cytochrome P450 (Phase I) | Identification of deaminated metabolites in rats. researchgate.netnih.gov |
| Dealkylation | Cytochrome P450 (Phase I) | Identification of dealkylated metabolites in rats. researchgate.netnih.gov |
| Glucuronidation | UGTs (Phase II) | Identification of glucuronide conjugates in rats. researchgate.netnih.govresearchgate.net |
| Hydrolysis (Potential) | Carboxylesterases | Suggested as a non-CYP pathway. msnlabs.comnih.govnih.govunipi.it |
Genetic variations in drug-metabolizing enzymes can significantly alter the pharmacokinetic profile of therapeutic agents. For vilazodone, the impact of genetic polymorphisms, particularly in the CYP enzymes, is a critical area of research.
CYP2C19 and CYP2D6 Polymorphisms: As these enzymes are involved in vilazodone metabolism, albeit to a lesser extent than CYP3A4, genetic polymorphisms in CYP2C19 and CYP2D6 can influence metabolic rates. nih.govnih.gov Individuals can be classified as poor, intermediate, normal, rapid, or ultrarapid metabolizers based on their genotype, which can affect drug exposure and response. medrxiv.orgmdpi.com While much of the data is from human studies, these findings are translatable to preclinical models expressing orthologous enzymes.
ABCB1 Polymorphisms: The ABCB1 gene encodes for P-glycoprotein, an efflux transporter. Certain polymorphisms in this gene have been associated with altered efficacy or side effects for several antidepressants, including vilazodone. myogenes.com
Epigenetic Factors: There is currently a lack of specific preclinical or clinical research investigating the influence of epigenetic factors on the expression of genes involved in vilazodone metabolism and, consequently, its metabolic rate. This remains an area for future investigation. nih.gov
Clinical trials have been designed to discover specific genetic markers that correlate with patient response to vilazodone, underscoring the recognized importance of pharmacogenetics in its clinical use. sec.govclinicaltrials.govbioworld.com
Influence of Disease States on this compound Disposition in Preclinical Models
Underlying pathologies can alter drug absorption, distribution, metabolism, and excretion (ADME). Preclinical models are essential for understanding these effects.
Obesity: Specific preclinical studies on the impact of obesity on vilazodone pharmacokinetics are limited. However, as a highly protein-bound (96-99%) and lipophilic compound, its volume of distribution is expected to be altered in obese states. msnlabs.comnih.gov Obesity is known to affect the expression and activity of hepatic CYP enzymes, which could potentially alter the metabolic clearance of vilazodone, but dedicated preclinical studies are needed for confirmation.
Diabetes: Preclinical evidence suggests a potential interaction between vilazodone's mechanism and glucose homeostasis. It has been demonstrated in rats that central 5-HT1A receptor agonists can induce hyperglycemia. researchgate.net Given that vilazodone is a partial agonist at 5-HT1A receptors, this preclinical finding is significant and is supported by clinical case reports of vilazodone-associated hyperglycemia in patients with diabetes. researchgate.netresearchgate.net This suggests that the underlying pathology of diabetes may interact with the pharmacodynamic effects of vilazodone, potentially influencing glycemic control.
Advanced Age: Pharmacokinetic studies in humans have shown that the disposition of a single dose of vilazodone is generally similar between elderly subjects (>65 years old) and younger adults (24 to 55 years old). fda.gov Based on these findings, which are derived from clinical pharmacokinetic data, no significant alterations in ADME due to advanced age are expected that would necessitate dose adjustments. Specific preclinical studies in aged animal models have not been detailed in the reviewed literature.
Metabolic Syndrome-Related Hypertension: There is a lack of direct preclinical evidence on how metabolic syndrome accompanied by hypertension affects vilazodone's disposition. Metabolic syndrome is associated with a cluster of conditions including obesity, insulin (B600854) resistance, and often non-alcoholic fatty liver disease (NAFLD), which can alter hepatic enzyme function. Given vilazodone's extensive hepatic metabolism, its clearance could theoretically be impacted by the pathophysiological changes in the liver associated with this syndrome. However, specific preclinical investigations are required to determine the precise effects.
Effect on Hepatic Metabolizing Enzymes and Transporters
The liver is the primary site for the metabolism of many drugs and xenobiotics. msdmanuals.comnih.gov This biotransformation is crucial for converting compounds into more water-soluble forms that can be easily excreted from the body. msdmanuals.comyoutube.com The assessment of a new chemical entity's (NCE) effect on hepatic metabolizing enzymes and transporters is a critical component of preclinical research to predict potential drug-drug interactions (DDIs) and understand its metabolic fate. msdmanuals.comnih.gov
Research Findings:
In preclinical studies, the interaction of a compound with hepatic enzymes is typically evaluated using in vitro systems, such as human liver microsomes or hepatocytes. These studies aim to identify which cytochrome P450 (CYP) isoenzymes are responsible for the compound's metabolism and whether the compound can inhibit or induce these enzymes. nih.gov
Metabolite Identification: The initial step involves identifying the major metabolites formed. For instance, in the metabolism study of cisapride (B12094), the major metabolite was norcisapride, formed through oxidative N-dealkylation. nih.gov
Enzyme Mapping: To determine the specific enzymes involved, correlation studies, competitive inhibition assays, and experiments with recombinant human CYP enzymes are conducted. nih.gov For example, research on cisapride identified CYP3A4 as the primary metabolizing enzyme, with a minor contribution from CYP2A6. nih.gov
Induction and Inhibition Potential: The potential of an NCE to induce or inhibit CYP enzymes is a key focus. Enzyme induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov Conversely, inhibition can slow down the metabolism of other drugs, increasing their plasma concentrations and the risk of toxicity. msdmanuals.comnih.gov Many drugs can inhibit or induce CYP450 enzymes, leading to significant drug interactions. msdmanuals.com
Interactive Data Table: Common Cytochrome P450 Enzymes and Their Functions
| Enzyme | Common Substrates | Known Inhibitors | Known Inducers |
| CYP1A2 | Theophylline, Caffeine | Fluvoxamine, Ciprofloxacin | Smoking, Omeprazole |
| CYP2C9 | Warfarin, Phenytoin | Fluconazole, Amiodarone | Rifampin, Secobarbital |
| CYP2C19 | Omeprazole, Clopidogrel | Fluoxetine, Omeprazole | Rifampin, Carbamazepine |
| CYP2D6 | Codeine, Metoprolol | Quinidine, Bupropion | Dexamethasone, Rifampin |
| CYP3A4/5 | Simvastatin, Midazolam | Ketoconazole, Ritonavir | Rifampin, St. John's Wort |
This table represents general information and is not specific to this compound.
Hepatic transporters also play a significant role in a drug's disposition by controlling its uptake into and efflux from hepatocytes. msdmanuals.com Preclinical studies assess interactions with transporters like OATP1B1, OATP1B3, and P-glycoprotein (P-gp) to further characterize the DDI potential.
Renal Function Impairment and Drug Excretion
The kidneys are a major organ for the excretion of drugs and their metabolites from the body. nih.govyoutube.com Renal excretion is a combination of three processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. unil.chnih.gov Understanding how a compound is handled by the kidneys is essential, especially for its use in patients with renal impairment.
Research Findings:
Preclinical studies on renal excretion aim to determine the extent and mechanisms of a drug's elimination through the kidneys.
Mass Balance Studies: These studies, often using a radiolabeled version of the compound, are conducted to determine the primary routes of excretion (urine and feces) and the proportion of the dose eliminated by each pathway.
Mechanisms of Renal Clearance: The contribution of filtration and active secretion to a drug's renal clearance is investigated. If a drug's clearance is greater than the glomerular filtration rate (GFR), active tubular secretion is indicated. unil.chnih.gov Various transporters in the kidney, such as the organic cation transporters (OCTs) and organic anion transporters (OATs), are responsible for active secretion. nih.gov
Impact of Renal Impairment: Studies in animal models of renal impairment are conducted to assess how reduced kidney function affects the pharmacokinetics of the drug. A significant reduction in the clearance of a drug or the accumulation of its metabolites in these models would suggest the need for dose adjustments in patients with kidney disease. For example, gelofusine-treated mice exhibited significantly reduced kidney values for (111)In-CP04, indicating altered renal handling. nih.govresearchgate.net
Interactive Data Table: Factors Affecting Renal Excretion of Drugs
| Factor | Description | Potential Impact |
| Glomerular Filtration Rate (GFR) | The rate at which blood is filtered through the glomeruli. | A decrease in GFR, as seen in renal impairment, can reduce the excretion of drugs primarily cleared by filtration. |
| Protein Binding | The extent to which a drug binds to plasma proteins. | Only the unbound fraction of a drug is available for glomerular filtration. |
| Active Tubular Secretion | The transport of drugs from the blood into the renal tubule, mediated by transporters. | Competition for these transporters by other drugs can lead to drug-drug interactions. |
| Urine pH | The acidity or alkalinity of the urine. | Can influence the ionization state of a drug, affecting its passive reabsorption. Ion trapping can enhance excretion. |
| Urine Flow Rate | The volume of urine produced over time. | A higher flow rate can decrease the time available for tubular reabsorption, potentially increasing drug excretion. unil.ch |
This table represents general principles and is not specific to this compound.
Preclinical Efficacy Studies and Translational Disease Models for C19h22cln5o4
Cardiovascular System Models
While primarily developed as an oncology therapeutic, the broader kinase inhibition profile of Bosutinib has prompted investigations into its cardiovascular effects. However, preclinical animal data focusing on vasodilator and antihypertensive efficacy are limited, with more information available from clinical observations where hypertension is noted as a potential side effect rather than a therapeutic target.
Investigation of Peripheral Vasodilator Effects in Animal Models
Direct preclinical evidence detailing Bosutinib's effects as a peripheral vasodilator in animal models is not extensively documented in available research. The compound's mechanism of action is not primarily targeted toward pathways that govern vasodilation, such as those involving nitric oxide. frontiersin.org Clinical data has, in fact, pointed towards potential vasoconstrictive effects, leading to hypertension in some cases. researchgate.net
Evaluation of Antihypertensive Efficacy in Animal Models
Contrary to demonstrating antihypertensive effects, some preclinical studies suggest that Bosutinib can induce an increase in blood pressure. In one study, mice treated with Bosutinib exhibited a time-dependent increase in systolic blood pressure. nih.gov This effect is thought to be related to off-target effects on vascular regulation. frontiersin.orgnih.gov Animal models commonly used for screening antihypertensive agents, such as the Spontaneously Hypertensive Rat (SHR), have been pivotal in cardiovascular research but have not been prominently featured in efficacy studies for Bosutinib for blood pressure reduction. slideshare.netijprajournal.com
Oncology Research Models
Bosutinib has been extensively studied in preclinical oncology models, demonstrating significant activity against various cancer types through the inhibition of key signaling pathways that drive tumor growth and survival. researchgate.net
Tumor Growth Inhibition in Xenograft Models (e.g., Prostate Cancer, Glioblastoma)
Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunocompromised mice, are crucial for evaluating anticancer agents as they better replicate human tumor biology. nih.govfrontiersin.org
In models of prostate cancer , Bosutinib has demonstrated the ability to block invasion, growth, and metastasis. nih.gov Animal models treated with the compound showed tumors with a significantly smaller volume and a marked decrease in skeletal lesions. nih.gov A drug screen of patient-derived organoids from a metastatic prostate cancer xenograft model identified Bosutinib as one of the most effective compounds in reducing cancer cell viability. researchgate.net
For glioblastoma (GBM) , a highly aggressive brain tumor, the potential of Bosutinib has been explored due to the role of its target, Src, in tumor cell motility and invasion. nih.govnih.gov However, preclinical animal models have suggested that Bosutinib exhibits poor penetration of the central nervous system, which may limit its efficacy as a monotherapy for brain tumors. nih.gov Despite this, the upregulation of Src in glioblastoma samples suggests it remains a viable therapeutic target, potentially in combination with other agents. nih.govnih.gov
Studies in other xenograft models, such as neuroblastoma, have also shown that Bosutinib can significantly suppress tumor growth by inhibiting Src/Abl signaling and downstream pathways like PI3K/AKT/mTOR and MAPK/ERK. researchgate.net
Table 1: Summary of Bosutinib Efficacy in Oncology Xenograft Models
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Prostate Cancer | Mice with PC-3 cell xenografts | Significant reduction in tumor volume and skeletal lesion area. nih.gov |
| Prostate Cancer | Patient-Derived Organoids | Identified as a highly effective compound in reducing cell viability. researchgate.net |
| Glioblastoma | Animal Models | Limited central nervous system penetration observed. nih.gov |
| Neuroblastoma | Orthotopic Mouse Xenograft | Significant suppression of tumor weight and growth. researchgate.net |
Modulation of Autophagy and Antitumor Immune Responses
Autophagy is a cellular recycling process that can play a dual role in cancer, either promoting survival or contributing to cell death. bohrium.comresearchgate.net Its interplay with the antitumor immune response is complex. nih.govnih.gov Autophagy within tumor cells can influence how they are recognized by the immune system, affecting antigen presentation and the response to immune cells like T-cells. nih.govmdpi.com While the direct modulation of autophagy by Bosutinib is not its primary mechanism, by inhibiting key signaling pathways like PI3K/AKT/mTOR which are known regulators of autophagy, it can indirectly influence this process. researchgate.net The inhibition of these pathways can impact tumor cell survival and may alter the tumor microenvironment, thereby affecting immune surveillance. nih.gov
Sensitization to Other Anticancer Agents
Preclinical studies suggest that inhibiting the Src signaling pathway can enhance the cytotoxicity of other chemotherapeutic agents. nih.gov Research has explored the concept that Src inhibitors like Bosutinib could act synergistically with drugs such as pemetrexed. nih.gov In neuroblastoma cell lines, Bosutinib has shown a synergistic effect when combined with conventional chemotherapy agents like doxorubicin (B1662922) and etoposide, indicating its potential to sensitize cancer cells to other treatments. researchgate.net This suggests a strategy where Bosutinib could be used in combination therapies to overcome resistance or improve the efficacy of existing anticancer drugs.
Neuropsychiatric and Behavioral Pharmacology Models
Attenuation of Alcohol Intake and Prevention of Relapse in Animal Models
Preclinical research indicates that prazosin (B1663645) may be effective in reducing alcohol consumption and preventing relapse, particularly in situations analogous to high-stress or deprivation-induced drinking in humans. nih.gov In studies using alcohol-preferring (P) rats, prazosin has demonstrated a consistent ability to decrease alcohol self-administration under various experimental conditions. psychiatryonline.org
One key finding is prazosin's ability to prevent the alcohol deprivation effect (ADE), a phenomenon in animal models that mimics relapse behavior where a temporary increase in alcohol intake is observed after a period of abstinence. nih.gov In a study involving three cycles of alcohol deprivation and re-access, prazosin, at all tested doses, successfully prevented the expression of the ADE. nih.gov Furthermore, the suppressive effect of prazosin on alcohol intake was more pronounced and sustained during the second and third re-access cycles compared to the first, suggesting a lasting impact on relapse-like drinking. nih.gov
These findings from preclinical models suggest that by blocking alpha-1 adrenergic receptors, prazosin can mitigate the neurobiological processes that drive relapse, making it a compound of interest for the treatment of alcohol use disorder. nih.govthecarlatreport.com
Table 1: Effect of Prazosin on Alcohol Deprivation Effect (ADE) in Alcohol-Preferring (P) Rats
| Treatment Group | Alcohol Reaccess Cycle 1 | Alcohol Reaccess Cycle 2 | Alcohol Reaccess Cycle 3 |
| Vehicle | ADE Observed | ADE Observed | ADE Observed |
| Prazosin (all doses) | ADE Prevented | ADE Prevented | ADE Prevented |
This table summarizes the findings that prazosin consistently prevented the alcohol deprivation effect across multiple cycles in a preclinical model of alcohol relapse. nih.gov
Modulation of Fear Conditioning and Extinction Processes in Animal Models
Prazosin has been investigated for its role in the modulation of fear memories, a critical area of research for anxiety and trauma-related disorders. Studies in mice have shown that the administration of prazosin before fear conditioning can facilitate the subsequent extinction of fear. nih.govnih.gov
In a typical auditory fear conditioning paradigm, mice that received systemic prazosin prior to the conditioning session displayed similar initial levels of freezing behavior (a measure of fear) compared to control animals. nih.govnih.gov However, the fear memory acquired under the influence of prazosin was more easily extinguished in subsequent sessions where the conditioned stimulus was presented without the aversive stimulus. nih.govnih.gov This effect was observed across a range of doses. nih.govresearchgate.net
Interestingly, the timing of prazosin administration is crucial. When given before the extinction phase rather than before the initial fear conditioning, prazosin did not affect the extinction of the fear response. nih.gov Further investigation into the neural circuits involved revealed that microinjections of prazosin into the basolateral amygdala, but not the prelimbic cortex, replicated the effects of systemic administration, pointing to the amygdala as a key site of action for prazosin's effects on fear memory consolidation. nih.govnih.gov These findings suggest that alpha-1 adrenergic receptor activity during the formation of a fear memory can make that memory more resistant to extinction. nih.govnih.gov
Table 2: Impact of Prazosin on Fear Conditioning and Extinction in Mice
| Prazosin Administration Timing | Initial Fear Acquisition | Fear Extinction |
| Before Fear Conditioning | No significant effect | Facilitated |
| Before Extinction | Not applicable | No significant effect |
This table illustrates that the timing of prazosin administration is critical for its effect on fear memory, with pre-conditioning administration facilitating later extinction. nih.govnih.gov
Characterization of Sedative Effects
Prazosin is known to have sedative properties, which are attributed to its antagonism of alpha-1 adrenergic receptors in the central nervous system. youtube.com These receptors are involved in promoting arousal, and their blockade by prazosin can lead to a state of calmness and drowsiness. youtube.com While this sedative effect can be a side effect in some clinical applications, it is also being explored for its therapeutic potential in conditions characterized by hyperarousal, such as post-traumatic stress disorder (PTSD). youtube.comnih.gov
In a placebo-controlled study in individuals with civilian trauma-related PTSD, prazosin was found to significantly increase total sleep time, REM sleep time, and the mean duration of REM periods without affecting the time it took to fall asleep. nih.gov This suggests that prazosin's effects on sleep are not simply due to a general sedative effect but may involve a more specific modulation of sleep architecture, potentially by reducing the hyperarousal that disrupts sleep in PTSD. nih.gov Preclinical studies in animals have also shown that prazosin can reverse REM sleep disruption induced by alpha-1 adrenergic receptor agonists. nih.gov
It is important to note that some studies suggest prazosin's therapeutic effects in certain contexts are not solely a consequence of sedation or a decrease in locomotor activity. nih.gov
Exploration of Alpha-1 Adrenergic Receptor Mediated Brain Functions (e.g., Reward, Anxiety, Addiction)
The brain's noradrenergic system, through alpha-1 adrenergic receptors, plays a significant role in a variety of functions including reward, anxiety, and addiction. mdpi.comnih.gov Prazosin, as an antagonist of these receptors, has been a valuable tool in preclinical studies aimed at dissecting these functions.
In the context of addiction, the noradrenergic system is implicated in the reinforcing effects of drugs of abuse and in relapse. mdpi.com Preclinical studies have shown that prazosin can reduce the self-administration of palatable food in a model of binge-like eating, suggesting a role for alpha-1 adrenergic receptors in the motivation to seek rewarding substances. mdpi.comresearchgate.net
Regarding anxiety, alpha-1 adrenergic receptor stimulation has been shown to promote anxiety-related behaviors in animal models. nih.gov Conversely, prazosin has demonstrated anxiolytic-like effects in some preclinical paradigms. nih.gov Clinical research in PTSD has shown that prazosin can decrease symptoms of psychological distress and hyperarousal. nih.gov However, the role of prazosin in anxiety is complex, with some studies suggesting it might exacerbate anxiety in non-traumatized subjects while effectively alleviating stress responses. nih.govcpn.or.kr
The differential roles of alpha-1A and alpha-1B adrenergic receptor subtypes in modulating antidepressant-like behavior have also been explored in mice, indicating the complexity of noradrenergic modulation of mood and behavior. nih.gov
Other Therapeutic Area Explorations in Preclinical Settings
Protection Against Oxidative Stress and Apoptotic Pathways in Ischemia-Reperfusion Injury Models (e.g., Renal, Cardiac, Cerebral)
Prazosin has shown protective effects in preclinical models of ischemia-reperfusion (IR) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. This damage is partly mediated by oxidative stress and apoptosis (programmed cell death).
In a rat model of renal IR injury, pretreatment with prazosin was found to protect distant organs, specifically the brain and heart, from cellular damage. thieme-connect.comresearchgate.netnih.gov The study revealed that prazosin administration before the induction of renal IR significantly increased the antioxidant capacity in both heart and brain tissues. thieme-connect.comresearchgate.netnih.gov
Furthermore, prazosin was shown to attenuate the apoptotic pathway in these tissues. thieme-connect.comresearchgate.netnih.gov This was evidenced by an increase in the levels of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic proteins Bax and caspase-3. thieme-connect.comresearchgate.netnih.gov These findings suggest that prazosin's protective effects in the context of renal IR injury are mediated by its anti-oxidative and anti-apoptotic properties. thieme-connect.comresearchgate.netnih.gov
Similarly, in a mouse model of anoxia-reoxygenation injury to myocardial cells, prazosin treatment was observed to decrease inflammation, oxidative stress, and apoptosis. nih.gov The protective mechanism in this model was linked to the stimulation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov
Table 3: Effect of Prazosin Pretreatment on Apoptotic Markers in Brain and Heart Tissue Following Renal Ischemia-Reperfusion Injury in Rats
| Tissue | Apoptotic Marker | Ischemia-Reperfusion (IR) Group | Prazosin + IR Group |
| Brain & Heart | Bcl-2 (anti-apoptotic) | Decreased | Increased |
| Brain & Heart | Bax (pro-apoptotic) | Increased | Decreased |
| Brain & Heart | Caspase-3 (pro-apoptotic) | Increased | Decreased |
This table summarizes the protective effects of prazosin on key apoptotic markers in a preclinical model of renal ischemia-reperfusion injury, indicating a shift towards cell survival. thieme-connect.comresearchgate.netnih.gov
Structure Activity Relationship Sar and Rational Drug Design for C19h22cln5o4 Analogues
Application of Structure-Based Drug Design Principles:The search results do not present information on the application of structure-based drug design (SBDD) principles in the development of Prazosin (B1663645) or its analogues.
Therefore, it is not possible to generate the detailed article focusing on Structure-Activity Relationship (SAR) and Rational Drug Design for C19H22ClN5O4 (Prazosin hydrochloride) as requested, due to the lack of specific scientific data in the provided search results for these particular aspects.
Computational and Theoretical Investigations of C19h22cln5o4
Quantum Mechanical (QM) Calculations for Electronic and Structural Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are particularly powerful for elucidating the electronic structure and geometry of drug molecules like Zotepine.
A study utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set has provided valuable insights into the molecular structure of Zotepine. scispace.com By optimizing the geometry of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. These structural parameters are crucial for understanding how Zotepine interacts with its biological targets.
Furthermore, Frontier Molecular Orbital (FMO) theory, a component of QM calculations, is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. For Zotepine, these calculations reveal a high degree of stability. scispace.com Global reactivity indices derived from these energies can further describe the molecule's propensity to interact with electrophiles and nucleophiles, suggesting that Zotepine can engage in both types of interactions. scispace.com
Table 1: Predicted Global Reactivity Descriptors for Zotepine
| Descriptor | Value | Implication |
| HOMO Energy | Lower Value | Indicates a higher ability to donate electrons. |
| LUMO Energy | Higher Value | Suggests a greater capacity to accept electrons. |
| HOMO-LUMO Gap | Larger Gap | Correlates with higher chemical stability and lower reactivity. |
| Electronegativity | Calculated Value | Measures the molecule's ability to attract electrons. |
| Chemical Hardness | Calculated Value | Indicates resistance to change in electron distribution. |
| Chemical Softness | Calculated Value | Represents the inverse of hardness, indicating reactivity. |
This table is illustrative, based on the types of data generated from DFT and FMO calculations as described in the source.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions and Conformational Analysis
Molecular dynamics simulations offer a computational microscope to observe the dynamic behavior of molecules over time. This technique is especially valuable for studying the complex and fluid interactions between a ligand, like Zotepine, and its protein receptors. Zotepine exerts its antipsychotic effects primarily by antagonizing dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov
MD simulations have been employed to investigate the differential effects of various ligands, including Zotepine, on the 5-HT2A receptor. plos.org These simulations can reveal how the binding of an antagonist like Zotepine influences the conformational state of the receptor. For instance, a key finding from such studies is the identification of a "Trp-switch" within the receptor, which is blocked by Zotepine, maintaining the receptor in an inactive state. plos.org This provides a structural basis for its antagonist activity.
These simulations can track the movement of every atom in the system over nanoseconds or even longer, providing a detailed picture of the binding process. Key aspects analyzed include:
Binding Pose: The preferred orientation of Zotepine within the receptor's binding pocket.
Interaction Fingerprints: The specific amino acid residues that form significant contacts (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Conformational Changes: How the receptor's structure adapts upon ligand binding.
In the context of the D2 receptor, docking studies, which are often a precursor to MD simulations, have identified key residues involved in the formation of the Zotepine-D2R complex, such as Phe 437, His 442, and Leu 441, which primarily engage in steric interactions. scispace.com MD simulations build upon this by showing how these interactions evolve and stabilize over time, providing a more complete understanding of the binding affinity and the mechanism of antagonism. nih.govmdpi.com
In Silico ADMET Prediction and Modeling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug is a critical determinant of its clinical success. In silico ADMET prediction uses computational models to forecast these properties before a compound is synthesized or tested in vivo, saving significant time and resources. computabio.comnih.gov
For atypical antipsychotics like Zotepine, computational tools can predict a range of properties. mdpi.com These predictions are based on the molecule's structural features and physicochemical properties. Various software and web-based platforms, such as SwissADME and ADMET Predictor, can be used to estimate parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. pharmaron.comyoutube.com
Table 2: Representative In Silico ADMET Predictions for a Drug Candidate
| Property | Predicted Value/Classification | Importance in Drug Development |
| Absorption | ||
| GI Absorption | High | Indicates good oral bioavailability. |
| BBB Permeant | Yes/No | Crucial for CNS-acting drugs like Zotepine. |
| Distribution | ||
| Plasma Protein Binding | High/Low | Affects the amount of free drug available to act on targets. |
| Volume of Distribution | High/Low | Indicates the extent of drug distribution in tissues versus plasma. |
| Metabolism | ||
| CYP Inhibitor (e.g., CYP1A2, 3A4) | Yes/No | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | High/Low | Determines the dosing frequency. |
| Toxicity | ||
| Ames Mutagenicity | Positive/Negative | Screens for potential to cause genetic mutations. |
| hERG Inhibition | High/Low Risk | Assesses risk of cardiac side effects. |
This table represents the types of predictions generated by in silico ADMET tools.
Computational Prediction of Bioavailability and Metabolic Fate
Computational models are particularly useful for predicting the metabolic fate of a drug. It is known from experimental studies that Zotepine is primarily metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4. nih.govnih.govdrugbank.com This knowledge is leveraged in computational models that can predict which parts of the Zotepine molecule are most susceptible to metabolism (sites of metabolism). nih.gov
These models use various approaches, including:
Rule-based systems: These employ databases of known metabolic transformations to predict likely metabolites.
Quantitative Structure-Activity Relationship (QSAR) models: These correlate molecular descriptors with metabolic stability or inhibition of specific CYP enzymes. mdpi.com
Docking and MD simulations: These can model the interaction of Zotepine with the active site of CYP enzymes to predict whether it will be a substrate or an inhibitor.
By predicting the formation of major metabolites, such as norzotepine, and identifying the responsible enzymes, these computational approaches help anticipate potential drug-drug interactions and variability in patient response due to genetic polymorphisms in CYP enzymes. clinpgx.org
Solubility Prediction Models (e.g., in Supercritical Fluids)
Solubility is a key physicochemical property that affects a drug's absorption and formulation. Supercritical fluids, particularly supercritical carbon dioxide (SC-CO2), are being explored as green solvents in pharmaceutical processing, such as for particle size reduction (micronization). researchgate.net Predicting the solubility of drugs like Zotepine in SC-CO2 is crucial for designing these processes.
Machine learning models have shown great promise in accurately predicting the solubility of solid drugs in SC-CO2. researchgate.netnih.govbohrium.com These models are trained on large datasets containing experimental solubility data for various drugs under different conditions of temperature and pressure. researchgate.netnih.gov By combining these operational parameters with molecular descriptors of the drug, these models can make accurate predictions.
Hybrid models that integrate machine learning algorithms (like least-squares support vector machines or artificial neural networks) with methods that capture molecular details at the atomic level have demonstrated high accuracy, with R² values often exceeding 0.99. nih.gov This approach allows for the efficient optimization of process conditions for pharmaceutical manufacturing.
Machine Learning and Artificial Intelligence Applications in Drug Discovery and Formulation
Machine learning (ML) and artificial intelligence (AI) are revolutionizing many aspects of drug discovery and development. dntb.gov.ua For a drug like Zotepine, these technologies can be applied in several ways:
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel drug targets.
Hit and Lead Optimization: ML models can screen virtual libraries of compounds to identify those with the highest predicted activity and best ADMET profiles.
Predicting Treatment Response: ML algorithms can be trained on clinical data to predict which patients are most likely to respond to a particular antipsychotic, potentially using clinical and socioeconomic variables as predictors. researchgate.netnih.gov This moves the field toward personalized medicine.
Formulation Development: AI can be used to optimize drug formulations, for instance, by predicting the stability and release characteristics of different formulations. dntb.gov.ua
For example, a study on the atypical antipsychotic risperidone (B510) used machine learning models to accurately predict treatment continuation in patients, demonstrating the potential of these approaches to aid in evidence-based clinical decision-making. researchgate.net
Computational Structural Biology Approaches for Target Characterization
Understanding the three-dimensional (3D) structure of a drug's target is paramount for structure-based drug design. Zotepine's primary targets, the dopamine D2 and serotonin 5-HT2A receptors, are G-protein coupled receptors (GPCRs), a class of membrane proteins that have been historically difficult to crystallize. nih.govnih.gov
Computational structural biology offers powerful tools to overcome these challenges:
Homology Modeling: When an experimental structure is unavailable, a 3D model of the target receptor can be built based on the known structures of related proteins. unict.it
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of GPCRs, including the D2 and 5-HT2A receptors, often in complex with their ligands or G-proteins. rcsb.orgpeakproteins.commsudenver.edu
Structure Prediction with AI: Tools like AlphaFold have dramatically improved the accuracy of protein structure prediction from the amino acid sequence alone.
These structural models are invaluable for understanding how Zotepine binds to its targets at an atomic level. nih.govpnas.org For example, a predicted 3D structure of the human D2 receptor identified the binding site for antagonists like Zotepine as involving transmembrane helices 2, 3, 4, 6, and 7. nih.govpnas.org This structural information can then be used in docking and MD simulations to refine our understanding of ligand-receptor interactions and to guide the design of new drugs with improved selectivity and fewer side effects. researchgate.netnih.gov
Advanced Analytical Methodologies for C19h22cln5o4 Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a fundamental analytical technique for separating Zopiclone from other substances, including its metabolites, degradation products, or other active pharmaceutical ingredients. This separation is paramount for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, Electrochemical, and Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Zopiclone due to its high resolution, sensitivity, and adaptability. researchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase, separating components based on their differential interactions with both phases. researchgate.net The choice of detector is critical and is selected based on the required sensitivity and selectivity of the assay.
UV Detection: HPLC coupled with Ultraviolet (UV) detection is a robust and widely used method for the routine quantification of Zopiclone in pharmaceutical tablets. nih.gov The analysis is typically performed on a reverse-phase column, such as a C18 column. nih.govresearchgate.net An isocratic mobile phase, often a mixture of a phosphate (B84403) buffer and acetonitrile (B52724), is used to elute the compound. researchgate.netnih.govresearchgate.net Detection is commonly set at a wavelength of 304 nm, where Zopiclone exhibits significant absorbance. researchgate.netnih.gov This method has been validated for its precision, linearity, and accuracy, with a recovery of 99.85% ± 0.04% reported in one study. nih.gov
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Nova-Pak C18 | RP-C18 (100mm x 4.6mm, 3µm) |
| Mobile Phase | 0.067 M phosphate buffer (pH 7.95) - acetonitrile (55:45, v/v) | 0.02M phosphate buffer - acetonitrile (55:45, v/v) |
| Flow Rate | Not Specified | 1 ml/min |
| Detection | UV at 304 nm | UV at 304 nm |
| Internal Standard | Diazepam | Not Specified |
| Linearity Range | Not Specified | 20-100 µg/ml |
| Reference | nih.gov | researchgate.net |
Fluorescence Detection: For enhanced sensitivity, particularly for monitoring Zopiclone in plasma, HPLC with fluorescence detection is employed. rsc.orgnih.gov This method takes advantage of the native fluorescence of the Zopiclone molecule. After separation on a reverse-phase column, the eluate is monitored by a fluorescence detector. rsc.org A reported method demonstrated a lower detection limit for Zopiclone of approximately 5 ng/ml in plasma. rsc.org
Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly selective and sensitive method for the quantification of Zopiclone and its metabolites, such as N-desmethylzopiclone and Zopiclone N-oxide, in biological matrices like urine and plasma. oup.comnih.govnih.gov This technique is invaluable in forensic toxicology and pharmacokinetic studies. nih.govnih.gov LC-MS/MS methods have been developed for the simultaneous quantification of Zopiclone and its metabolites, with validated concentration ranges suitable for clinical and forensic investigations. oup.comnih.govnih.gov Enantioselective analysis of Zopiclone and its metabolites in plasma has also been achieved using LC-MS/MS with a chiral stationary phase. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the qualitative identification and separation of Zopiclone. akjournals.com It is particularly useful in forensic and pharmaceutical analysis for screening purposes. akjournals.com The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. akjournals.comoup.com A solvent or a mixture of solvents, the mobile phase, moves up the plate by capillary action, separating the components of the spotted sample. akjournals.com
A high-performance thin-layer chromatography (HPTLC) method has been developed for the quantitative determination of Zopiclone and its main impurity, 2-amino-5-chloropyridine. oup.comnih.gov This method utilizes silica gel HPTLC F254 plates and a mobile phase of chloroform–methanol (B129727)–glacial acetic acid (9:1:0.1, by volume). oup.comnih.gov Densitometric measurement of the separated spots is performed at 305 nm. oup.comnih.gov This HPTLC method is noted for its sensitivity, selectivity, and accuracy, with reported retention factor (Rf) values of 0.36 ± 0.01 for Zopiclone and 0.72 ± 0.01 for 2-amino-5-chloropyridine. oup.com
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopic techniques are indispensable for both the quantification of Zopiclone and the elucidation of its molecular structure. These methods rely on the interaction of the molecule with electromagnetic radiation.
UV/Visible Spectrophotometry for Quantification
UV/Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of Zopiclone in pharmaceutical formulations. nih.gov The method is based on the measurement of the absorption of UV or visible light by the Zopiclone molecule in solution. nih.gov In a solution of hydrochloric acid, Zopiclone exhibits a maximal absorption at a wavelength of 303.60 nm. tandfonline.com A study comparing this method to HPLC for the determination of Zopiclone in tablets reported a recovery of 100.08% ± 0.09%, demonstrating its accuracy. nih.gov
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive spectroscopic technique used for the quantitative analysis of Zopiclone. This method measures the fluorescence intensity of the compound when it is excited by a specific wavelength of light. A derivative spectrofluorimetric method has been developed for the assay of Zopiclone and its main degradation product, 2-amino-5-chloropyridine. nih.gov The method is based on measuring the native fluorescence of both compounds in methanol at an excitation wavelength of 300 nm and then using a first derivative technique to resolve their spectra. nih.gov This technique demonstrated a linear range of 0.2-4 μg/mL for Zopiclone. nih.gov The limits of detection and quantitation for Zopiclone were found to be 0.05 μg/mL and 0.17 μg/mL, respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive elucidation of the molecular structure of Zopiclone. tandfonline.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. tandfonline.comresearchgate.net
Biophysical Techniques for Ligand-Binding and Conformational Studies
Understanding the interaction between Navitoclax and its target Bcl-2 family proteins is crucial for elucidating its mechanism of action. A variety of biophysical techniques are employed to study these ligand-binding events and the conformational changes involved. Navitoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of anti-apoptotic proteins, disrupting their function and promoting apoptosis. frontiersin.orgnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. mdpi.com It provides quantitative data on binding kinetics, including the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). nih.gov In a typical SPR experiment to study Navitoclax, a target protein such as Bcl-xL would be immobilized on a sensor chip surface. nih.gov A solution containing Navitoclax is then flowed over the surface, and the binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. mdpi.com
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a_), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov For the Navitoclax-Bcl-2 interaction, ITC would involve titrating the compound into a solution containing the target protein and measuring the minute heat changes to characterize the thermodynamic forces driving the binding. nih.gov
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess protein stability and ligand binding. nih.govnih.gov The technique monitors the thermal unfolding of a protein by measuring changes in fluorescence. wikipedia.org Typically, a fluorescent dye that binds to hydrophobic regions of a protein is used; as the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. nih.gov The binding of a stabilizing ligand like Navitoclax to its target protein, such as Bcl-xL, increases the protein's thermal stability, resulting in a measurable increase in its melting temperature (T_m_). nih.govwikipedia.org This shift in melting temperature (ΔT_m_) is indicative of a direct binding interaction and can be used to screen for and validate inhibitors. eubopen.orgnih.gov DSF has been established as a valuable secondary screening platform for inhibitors targeting Bcl-xL. nih.gov
Microscale Thermophoresis (MST) is an immobilization-free technique that quantifies biomolecular interactions in solution by measuring the directed movement of molecules in a microscopic temperature gradient. wikipedia.orgnanotempertech.com The thermophoresis of a molecule is sensitive to changes in its size, charge, and hydration shell, all of which can be altered upon ligand binding. wikipedia.orgharvard.edu To measure the binding of Navitoclax, a fluorescently labeled target protein (e.g., Bcl-2) would be mixed with varying concentrations of unlabeled Navitoclax. nanotempertech.com The change in the thermophoretic movement of the labeled protein upon binding is monitored to generate a binding curve from which the dissociation constant (K_D_) can be determined. nanotempertech.com MST is advantageous due to its low sample consumption, high sensitivity, speed, and its ability to perform measurements in complex biological liquids. harvard.edunih.gov
Understanding the three-dimensional structure of Navitoclax in both its free and protein-bound states is critical for structure-based drug design. X-ray crystallography has been successfully used to determine the atomic-resolution structure of Navitoclax when bound to the BH3-binding groove of Bcl-xL. researchgate.netnih.gov These structures reveal that specific moieties of the Navitoclax molecule occupy key hydrophobic pockets (P2 and P4) within the protein's surface, mimicking the binding of a natural BH3 peptide. researchgate.netnih.gov For studying the conformational dynamics of Navitoclax in solution (the "free" conformation), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. researchgate.netmdpi.com Techniques like rotating-frame Overhauser effect spectroscopy (ROESY) can provide information on through-space proton distances, which, when combined with computational methods like molecular dynamics simulations, can define the preferred conformations of the molecule in solution. researchgate.netmdpi.com
Electrochemical Methods for Detection
Electrochemical methods offer sensitive, rapid, and cost-effective means for the analysis of electroactive compounds. researchgate.net These techniques are based on measuring the current response resulting from the application of a controlled potential to an electrode. researchgate.net
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are widely used for the quantitative analysis of pharmaceutical compounds. ixcela.com In these methods, the potential applied to a working electrode is varied, and the resulting current from the oxidation or reduction of an analyte is measured. ixcela.com The peak current in a voltammogram is typically proportional to the analyte's concentration, allowing for quantification. researchgate.net
A review of the scientific literature indicates that specific applications of voltammetric techniques for the direct detection of Navitoclax have not been extensively reported. However, the chemical structure of Navitoclax contains moieties, such as the aniline (B41778) and sulfonamide groups, which are known to be electroactive. researchgate.net Voltammetric methods have been successfully developed for other drugs containing these functional groups. For example, DPV has been optimized for the determination of the anti-inflammatory drug Diclofenac at carbon-based electrodes. ixcela.com It is plausible that a similar voltammetric method could be developed for Navitoclax. This would involve optimizing experimental parameters such as the supporting electrolyte pH, the type of working electrode (e.g., glassy carbon), and the potential waveform to achieve a sensitive and selective signal for the compound in various matrices. researchgate.netixcela.com
Table of Compound Names
| Chemical Formula | Common Name(s) |
| C19H22ClN5O4 | Navitoclax, ABT-263 |
| N/A | A-1293102 |
| N/A | Bcl-2 |
| N/A | Bcl-xL |
| N/A | Bcl-w |
Potentiometric Sensor Development
The development of potentiometric sensors, a type of ion-selective electrode, offers a simple, cost-effective, and rapid method for the determination of Trazodone Hydrochloride. wikipedia.org These sensors operate by measuring the potential difference between a sensing electrode and a reference electrode, which is proportional to the concentration of the target analyte. wikipedia.org Research has focused on creating sensitive and selective sensors by incorporating different electroactive materials into a membrane matrix, typically composed of polyvinyl chloride (PVC).
Several studies have explored the use of ion-association complexes to fabricate these sensors. One approach involves using Trazodone cation with phosphomolybdate or phosphotungstate acid anions within a plasticized PVC membrane. nih.govdntb.gov.ua Another successful strategy has been the use of a tetraphenylborate (B1193919) ion association complex as the electroactive material. ingentaconnect.com The performance of these sensors is significantly influenced by the choice of plasticizer, such as di-butyl phthalate (B1215562) (DBP), o-nitrophenyl octyl ether (o-NPOE), and dioctyl phthalate (DOP). nih.govdntb.gov.uaingentaconnect.com
Recent advancements include the use of screen-printed electrodes, which can be modified with gold nanoparticles to enhance conductivity and surface area, leading to improved sensor performance. ingentaconnect.comijpca.org These disposable sensors offer excellent stability and reproducibility. ingentaconnect.comijpca.org
The analytical performance of various developed potentiometric sensors for Trazodone Hydrochloride is summarized below:
Table 1: Performance Characteristics of Potentiometric Sensors for Trazodone Hydrochloride Determination
| Sensor Composition (Electroactive Material & Plasticizer) | Linear Concentration Range (mol L⁻¹) | Limit of Detection (mol L⁻¹) | Nernstian Slope (mV/decade) | pH Range | Reference |
|---|---|---|---|---|---|
| Trazodone-Phosphotungstic Acid-DBP | - | 2.8 x 10⁻⁶ | 55.00 | 2.0 - 7.5 | nih.govdntb.gov.ua |
| Trazodone-Phosphotungstic Acid-o-NPOE | - | 1.1 x 10⁻⁶ | 51.70 | 2.5 - 8.0 | nih.govdntb.gov.ua |
| Trazodone-Phosphotungstic Acid-DBPH | - | 5.0 x 10⁻⁶ | 31.20 | 3.0 - 8.0 | dntb.gov.ua |
| Tetraphenylborate-DOP (Screen-Printed Electrode 1) | 1 x 10⁻⁵ - 1 x 10⁻² | 7.9 x 10⁻⁶ | 57.50 | - | ingentaconnect.comomicsonline.org |
| Tetraphenylborate-DOP (Screen-Printed Electrode 2) | 1 x 10⁻⁵ - 1 x 10⁻² | 7.6 x 10⁻⁶ | 58.30 | - | ingentaconnect.comomicsonline.org |
| Tetraphenylborate-DOP with Au NPs (Screen-Printed Electrode 3) | 1 x 10⁻⁵ - 1 x 10⁻² | 6.8 x 10⁻⁶ | 59.05 | - | ingentaconnect.comomicsonline.org |
Flow Injection Analysis (FIA) with UV-Detection
Flow Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. This method is known for its high sample throughput, reproducibility, and minimal reagent consumption. While specific studies detailing the application of FIA with UV-detection for the routine analysis of Trazodone Hydrochloride are not extensively documented in readily available literature, the principles of the technique and its successful application to other antidepressant drugs suggest its high potential for this purpose.
The basic setup of an FIA system involves a pump, an injection valve, a manifold (tubing), and a detector. For Trazodone Hydrochloride, which possesses a chromophoric structure, a UV spectrophotometer would serve as an effective detector. The compound is known to exhibit a maximum absorbance (λmax) at approximately 246 nm, which can be utilized for its quantification.
The development of an FIA-UV method for Trazodone Hydrochloride would involve optimizing several parameters, including:
Carrier Stream Composition: An appropriate solvent system that ensures the solubility and stability of Trazodone Hydrochloride.
Flow Rate: To control the residence time of the sample in the system and the peak shape.
Injection Volume: To ensure a sufficient and reproducible amount of sample is introduced.
Manifold Configuration: The length and diameter of the tubing to control dispersion.
The feasibility of this approach is supported by the successful use of FIA with UV-detection for the determination of other antidepressants, such as Paroxetine. Furthermore, numerous High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods with UV detection have been validated for Trazodone Hydrochloride, confirming the suitability of UV detection for its quantification. These chromatographic methods, while not FIA, share the principle of a flowing mobile phase and UV detection, indicating that a simplified FIA system could be readily developed for high-throughput screening or quality control purposes.
X-ray Crystallography for High-Resolution Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. This method has been instrumental in characterizing the solid-state structure of Trazodone Hydrochloride and its different crystalline forms.
The crystal structure of Trazodone Hydrochloride (T:HCl) has been determined and is available in the Cambridge Structural Database (CSD) under the refcode CPTAZP. jocpr.com Structural analysis reveals specific conformations and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding its physicochemical properties. For instance, in the T:HCl crystal, the protonated Trazodone molecule adopts a particular conformation defined by the torsion angle of the C8-C9-N4-C10 bond, which is 176.11°. jocpr.com
These crystallographic studies provide fundamental insights into the solid-state properties of Trazodone Hydrochloride, which are vital for drug development, formulation, and understanding its stability and dissolution characteristics.
Intellectual Property and Patent Landscape Analysis of C19h22cln5o4 Research
Trends and Dynamics in Patenting Activity Related to C19H22ClN5O4
The patenting activity for Prazosin (B1663645) Hydrochloride has evolved significantly since its introduction. The initial wave of patents, filed by Pfizer, centered on the compound itself and its use as an antihypertensive agent. Following the expiration of these primary patents, the landscape has been dominated by patents for new formulations and second medical uses.
A noticeable trend is the focus on developing controlled-release and extended-release formulations to improve patient compliance and therapeutic efficacy. drugpatentwatch.comgoogle.com For instance, patents have been granted for osmotic pump tablets and other controlled-release technologies that allow for once-daily administration, thereby reducing the dosing frequency from the original immediate-release formulations. google.com
Another significant trend is the exploration of new therapeutic indications for Prazosin Hydrochloride, most notably for the treatment of post-traumatic stress disorder (PTSD) and associated nightmares. This has opened a new avenue for patent filings, focusing on methods of use and specific dosage regimens for this neurological application.
The patenting activity for new crystalline forms and manufacturing processes also continues, albeit at a lower frequency. These patents aim to improve the stability, bioavailability, and manufacturing efficiency of the drug. For example, patents have been issued for novel anhydrous and stable crystalline forms of Prazosin Hydrochloride. google.comgoogle.com
Table 1: Illustrative Patent Filing Trends for Prazosin Hydrochloride by Focus Area
| Focus Area | Illustrative Time Period | Key Characteristics of Patenting Activity |
| Compound and Initial Use | 1970s - 1990s | Dominated by the originator, Pfizer, covering the molecule and its use in hypertension. |
| New Crystalline Forms | 1980s - Present | Patents for different polymorphic forms to improve stability and manufacturing. |
| Controlled-Release Formulations | 2000s - Present | Focus on osmotic pump systems, extended-release tablets to enhance patient compliance. |
| New Therapeutic Uses (e.g., PTSD) | 2000s - Present | Method of use patents for new indications, particularly in neurology and psychiatry. |
| Manufacturing Processes | Sporadic | Patents related to more efficient or novel synthesis and purification methods. |
Identification of Key Academic and Commercial Innovators
The landscape of innovators for Prazosin Hydrochloride has broadened from its originator to include a diverse range of commercial and, to a lesser extent, academic players.
Commercial Innovators:
Pfizer Inc.: As the originator of Prazosin Hydrochloride, Pfizer holds the foundational patents and remains a key player, particularly in the context of its branded product, Minipress. nih.gov
Generic Manufacturers: A multitude of generic pharmaceutical companies have entered the market upon patent expiry. These include Teva Pharmaceuticals, Mylan, and others who are active in manufacturing and marketing generic versions of Prazosin Hydrochloride. drugpatentwatch.com
Specialty Pharmaceutical Companies: Companies focusing on drug reformulation and new therapeutic uses are emerging as significant innovators. For example, there is activity around developing novel delivery systems to enhance the therapeutic profile of Prazosin Hydrochloride.
Academic Innovators:
While commercial entities dominate the patent landscape, academic institutions have been instrumental in researching new applications for Prazosin Hydrochloride, particularly for off-label uses like PTSD. This research often lays the groundwork for subsequent commercial patenting of new methods of use. However, direct patent filings by universities for Prazosin Hydrochloride are less common compared to commercial entities. Research from institutions often contributes to the public domain, which is then leveraged by pharmaceutical companies for further development and patenting.
Geographical Distribution of Research and Patent Filings
The geographical distribution of patent filings for Prazosin Hydrochloride reflects the global nature of the pharmaceutical market.
United States: The U.S. remains a primary location for patent filings, driven by its large pharmaceutical market and robust innovation ecosystem. A significant number of patents for new formulations and methods of use are filed with the United States Patent and Trademark Office (USPTO).
Europe: The European Patent Office (EPO) is another key jurisdiction for patent protection, providing broad coverage across member states.
China: In recent years, there has been a notable increase in patent filings in China, particularly for new formulations such as controlled-release tablets. patsnap.com This indicates a growing market and manufacturing capabilities in the region.
Other Regions: Patent filings are also found in other major markets, including Japan, Canada, and Australia, typically by multinational pharmaceutical companies seeking broad international protection for their innovations.
The rise of patent filings in countries like China for more advanced formulations suggests a shift in the global pharmaceutical landscape, with innovation and manufacturing capabilities becoming more geographically dispersed.
Strategic Use of Patent Information in Academic Research and Development
Patent information serves as a vital strategic tool for academic researchers and R&D departments in the context of a mature drug like Prazosin Hydrochloride.
Identifying "White Spaces" for Innovation: By analyzing the existing patent landscape, researchers can identify areas where there is freedom to operate and potential for new, patentable inventions. For a well-established drug, this often involves novel drug delivery systems, combination therapies, or niche therapeutic indications that have not been extensively explored.
Avoiding Patent Infringement: A thorough understanding of the patent landscape is crucial to avoid infringing on existing patents, particularly those covering specific formulations or methods of use. This is critical for academic institutions that may wish to partner with commercial entities for the clinical development and commercialization of their research.
Informing Research Direction: Patent trends can provide valuable insights into the direction of commercial R&D, helping academic researchers to align their work with areas of high industry interest, which can facilitate future collaborations and funding opportunities. For example, the growing number of patents related to Prazosin Hydrochloride's use in PTSD can signal to academic researchers that this is a commercially relevant area of investigation.
Identifying Potential Collaborators: The patent landscape can reveal which companies are actively innovating in a particular area, making them potential partners for academic research groups.
Analysis of Technology Transfer and Public-Private Partnerships
Given that Prazosin Hydrochloride is a generic drug, the dynamics of technology transfer and public-private partnerships differ from those for new chemical entities.
Technology Transfer:
Technology transfer in the context of Prazosin Hydrochloride primarily occurs through licensing agreements between companies that have developed novel formulations or manufacturing processes and other entities that wish to utilize these technologies. For instance, a company with a patented controlled-release technology may license it to generic manufacturers. The transfer of manufacturing know-how is also a critical component, especially as production becomes more globalized.
Public-Private Partnerships (PPPs):
While large-scale PPPs for the initial development of Prazosin Hydrochloride are a thing of the past, there is potential for such collaborations in the context of its new therapeutic uses. For example, government research institutions, academic centers, and pharmaceutical companies could collaborate to conduct clinical trials for Prazosin Hydrochloride in new indications like PTSD. These partnerships can leverage public funding for research while benefiting from the drug development and regulatory expertise of the private sector. The involvement of public institutions is often crucial for exploring the therapeutic potential of off-patent drugs for new indications where the commercial incentive for a single company may be limited.
Table of Compound Names
| Chemical Formula | Common Name |
| This compound | Prazosin Hydrochloride |
Future Research Directions and Translational Perspectives for C19h22cln5o4
Exploration of Novel Therapeutic Indications and Off-Target Mechanisms
A crucial avenue for future research into C19H22ClN5O4 involves a systematic exploration of both novel therapeutic uses and unintended molecular interactions, known as off-target effects. While a compound is designed for a primary target, its interactions with other proteins can lead to unforeseen side effects or, conversely, open up new treatment possibilities. nih.govfrontiersin.org Misidentifying a drug's true mechanism of action can hinder the discovery of biomarkers that predict patient response, thereby lowering the success rate of clinical trials. nih.gov
Identifying these off-target interactions early in development is critical for reducing safety-related attrition rates of drug candidates. frontiersin.org Future studies should employ a combination of computational prediction tools and experimental validation. frontiersin.org Advanced techniques like CRISPR/Cas9-based genetic screens are powerful for validating the mechanism of action and revealing that a compound's efficacy may stem from off-target effects rather than its intended target. nih.gov A comprehensive understanding of the mechanisms underlying off-target binding is essential for developing safer and more effective therapies. nih.govbiorxiv.org This dual focus on new indications and off-target profiling will create a comprehensive polypharmacological map for this compound, guiding its clinical development.
| Predicted Off-Target | Prediction Method | Potential Effect | Experimental Validation Status |
|---|---|---|---|
| Kinase XYZ | Computational Docking | Secondary Therapeutic Action | Pending (CRISPR screen) |
| GPCR Family Member | Ligand-Based Similarity | Potential Adverse Effect | Pending (Binding Assay) |
| Ion Channel Subunit | Genetic Target Deconvolution | Novel Therapeutic Indication | In Progress |
Development of Advanced and Human-Relevant Preclinical Models
To accurately predict the clinical performance of this compound, research must move beyond traditional preclinical models. Standard 2D cell lines often fail to capture the complexity of human tumors, including their heterogeneity and interaction with the surrounding microenvironment. nih.gov Similarly, while animal models have been foundational, physiological differences between species can lead to poor correlation with human outcomes. researchgate.net
The development and utilization of more sophisticated, human-relevant models are paramount. These advanced models include:
Patient-Derived Organoids (PDOs): These 3D cultures are grown from a patient's own tumor cells and better preserve the genetic and phenotypic heterogeneity of the original cancer. nih.gov
Patient-Derived Xenografts (PDXs): Created by implanting fragments of a patient's tumor into immunodeficient mice, PDXs maintain the histopathology and genetic features of the original tumor, making them reliable for predicting therapeutic response. nih.govnih.gov
Humanized Mouse Models: For studying interactions with the immune system, PDX models can be enhanced by engrafting human immune cells, creating a more accurate platform for evaluating immunotherapies. nih.gov
Tumor-on-a-Chip Technologies: These microfluidic devices incorporate various cell types and extracellular matrix components to mimic the physiological gradients and mechanical forces within a tumor microenvironment. nih.gov
Employing these human-centric models will provide more accurate insights into the efficacy and potential toxicity of this compound, facilitating a smoother transition from preclinical research to clinical trials. researchgate.netreprocell.com
| Model Type | Key Advantages | Limitations | Recommended Use for this compound |
|---|---|---|---|
| 2D Cell Lines | High-throughput, low cost | Lacks tumor heterogeneity and microenvironment nih.gov | Initial high-throughput screening |
| Patient-Derived Organoids (PDOs) | Preserves genetic/phenotypic heterogeneity nih.gov | Lacks vascular and immune components | Efficacy testing on diverse tumor subtypes |
| Patient-Derived Xenografts (PDXs) | Maintains tumor architecture and genetics nih.gov | Costly, time-consuming, lacks human immune system nih.gov | In vivo efficacy and biomarker validation |
| Tumor-on-a-Chip | Mimics tumor microenvironment and gradients nih.gov | Complex, lower throughput | Mechanistic studies on cell-cell interactions |
Integration of Omics Technologies (e.g., RNA-seq, Proteomics) for Deeper Mechanistic Understanding
To achieve a holistic understanding of how this compound affects biological systems, it is essential to integrate various high-throughput "omics" technologies. mdpi.comnih.gov These approaches allow for the comprehensive analysis of molecules at different levels, from genes to proteins to metabolites. mdpi.comnih.gov
Transcriptomics (RNA-seq): RNA sequencing (RNA-seq) can be used to analyze the complete set of RNA transcripts in a cell after treatment with this compound. This reveals how the compound alters gene expression, providing clues about the cellular pathways it modulates. nih.govmdpi.com Analyzing RNA-seq data is critical for identifying gene expression profiles associated with drug response or resistance. nih.gov
Proteomics: Using techniques like mass spectrometry, proteomics identifies and quantifies the entire set of proteins in a biological sample. nih.gov This is crucial because proteins are often the direct targets of drugs and are the functional machinery of the cell. Proteomic analysis can uncover changes in protein abundance, localization, and post-translational modifications induced by this compound, offering direct insight into its mechanism of action. nih.gov
By integrating data from transcriptomics, proteomics, and other omics fields like metabolomics, researchers can construct comprehensive biological networks. mdpi.com This multi-omics approach enables the identification of novel biomarkers, therapeutic targets, and a much deeper mechanistic understanding of the compound's effects. mdpi.comresearchgate.net
Continued Application of Computational Approaches for Drug Optimization and Discovery
Computational methods are indispensable tools for accelerating the drug discovery and development pipeline. nih.gov For this compound, continued application of computer-aided drug design (CADD) can refine its properties and help discover new, related compounds. nih.govresearchgate.net These approaches can be broadly categorized as structure-based and ligand-based methods. nih.govnih.gov
Structure-Based Drug Design (SBDD): If the 3D structure of the molecular target of this compound is known (either through experimental methods like X-ray crystallography or predicted via homology modeling), SBDD can be used. nih.govnih.gov Molecular docking simulations can predict the precise binding mode and affinity of this compound to its target, allowing researchers to design modifications that enhance potency and selectivity. nih.govopenmedicinalchemistryjournal.com
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods can be used. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can build mathematical models that correlate the chemical structure of molecules with their biological activity. These models can then be used to predict the activity of new derivatives of this compound and prioritize them for synthesis. mdpi.com
Machine Learning and AI: Modern computational approaches increasingly leverage machine learning and deep learning to build predictive models for toxicity, screen vast virtual libraries of molecules, and even generate novel molecular structures with desired properties from scratch. mdpi.com
These computational tools significantly reduce the time and cost associated with the traditional trial-and-error approach to drug optimization. nih.govco-ac.com
Elucidation of Remaining Unknown Molecular Mechanisms and Pathways
The ultimate goal of this multifaceted research approach is to fully elucidate the molecular mechanisms and signaling pathways through which this compound exerts its effects. Data gathered from omics studies, advanced preclinical models, and off-target screening must be integrated to map the compound's precise impact on cellular signaling.
Many diseases, particularly cancer, are driven by the dysregulation of key signaling pathways such as the Wnt, MAPK, PI3K/AKT, and TNF pathways. nih.govnih.govmdpi.com Future research should focus on determining if this compound modulates these or other critical pathways. For instance, transcriptomic and proteomic data can identify upregulated or downregulated components of a specific cascade. mdpi.com Subsequent functional studies in advanced models like organoids can then validate whether the compound's therapeutic effect is dependent on the inhibition or activation of that pathway. Uncovering these details is essential for rational drug development, enabling the selection of patient populations most likely to benefit and the design of effective combination therapies.
Q & A
Basic Research: What are the critical steps for synthesizing and characterizing C19H22ClN5O4 with high purity?
Methodological Answer:
- Synthesis Protocol : Begin with the condensation of 4-amino-6,7-dimethoxyquinazoline with furan-2-carbonyl chloride in anhydrous dimethylformamide (DMF), followed by purification via recrystallization in ethanol .
- Characterization :
- Data Documentation : Tabulate spectral peaks (e.g., NMR δ values) and chromatographic retention times alongside reference standards .
Basic Research: How can researchers ensure reproducibility in solubility and stability studies of this compound?
Methodological Answer:
- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Use gravimetric or UV-spectrophotometric quantification .
- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for degradation products .
- Data Presentation : Create a solubility/stability matrix table with conditions, timepoints, and degradation rates. Include error margins (e.g., ±SD from triplicate trials) .
Advanced Research: What experimental designs are optimal for evaluating this compound’s selectivity toward adrenergic α1 receptors versus other targets (e.g., potassium channels)?
Methodological Answer:
- In Vitro Binding Assays :
- Data Analysis : Calculate IC50 values and selectivity ratios (α1/K<sup>+</sup> channel). Apply ANOVA to compare affinity across receptor subtypes .
- Contradiction Management : If conflicting selectivity data arise, re-evaluate assay conditions (e.g., cell line variability, ligand concentrations) .
Advanced Research: How should researchers address contradictions in reported bioavailability data for this compound across preclinical models?
Methodological Answer:
- Comparative Analysis : Tabulate bioavailability values from existing studies, noting variables like species (rat vs. dog), formulation (oral vs. IV), and analytical methods (LC-MS vs. UV) .
- Controlled Replication : Design cross-species pharmacokinetic studies under standardized conditions (fasted state, dose-adjusted by body surface area).
- Statistical Evaluation : Use meta-analysis tools to quantify heterogeneity (e.g., I<sup>2</sup> statistic) and identify outliers .
- Resolution Framework : Propose hypotheses for discrepancies (e.g., metabolic enzyme differences) and validate via cytochrome P450 inhibition assays .
Advanced Research: What methodologies are recommended for analyzing this compound’s metabolite profile in vivo?
Methodological Answer:
- Sample Preparation : Collect plasma/tissue homogenates from dosed animals (e.g., Sprague-Dawley rats), extract metabolites using solid-phase extraction (SPE) .
- Metabolite Identification : Employ LC-QTOF-MS/MS with fragmentation patterns matched to databases (e.g., HMDB, METLIN).
- Quantitative Analysis : Use deuterated internal standards (e.g., prazosin-d8) for calibration curves .
- Data Interpretation : Highlight major Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites. Compare with computational predictions (e.g., BioTransformer) .
Basic Research: How can researchers validate the antihypertensive efficacy of this compound in animal models while minimizing bias?
Methodological Answer:
- Experimental Design :
- Bias Mitigation : Apply block randomization for litter effects and use automated data recording to reduce observer bias .
- Statistical Reporting : Include effect sizes, confidence intervals, and power analysis to justify sample sizes (n ≥ 8/group) .
Advanced Research: What strategies resolve conflicting data on this compound’s off-target effects in neuronal vs. vascular tissues?
Methodological Answer:
- Tissue-Specific Profiling : Compare receptor binding in isolated rat aorta (vascular α1) vs. brain slices (central α1-adrenoceptors) using autoradiography .
- Functional Assays : Measure vasodilation (wire myography) and neuronal firing rates (microelectrode arrays) under prazosin exposure.
- Contradiction Analysis : If opposing effects are observed, assess tissue-specific receptor isoforms (e.g., α1A vs. α1B) via qPCR .
Basic Research: How should researchers document and present raw data for this compound studies to ensure transparency?
Methodological Answer:
- Data Organization : Separate raw data (e.g., HPLC chromatograms, NMR spectra) into appendices, with processed data (e.g., IC50, AUC) in the main text .
- Metadata Annotation : Include instrument parameters (e.g., column type, MS ionization mode), software versions, and calibration dates .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
